4-[1-[2-(2,3-dichloroanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[(4-methylphenyl)methyl]butanamide
Descripción
The compound 4-[1-[2-(2,3-dichloroanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[(4-methylphenyl)methyl]butanamide is a quinazoline derivative featuring a butanamide backbone with a 2,3-dichloroanilino substituent and a 4-methylbenzyl group. Quinazoline-based compounds are widely studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. This compound’s structure integrates a hexahydroquinazolinone core, which is known to enhance metabolic stability and binding affinity to biological targets .
Propiedades
IUPAC Name |
4-[1-[2-(2,3-dichloroanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[(4-methylphenyl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32Cl2N4O4/c1-18-11-13-19(14-12-18)16-31-24(35)10-5-15-33-27(37)20-6-2-3-9-23(20)34(28(33)38)17-25(36)32-22-8-4-7-21(29)26(22)30/h4,7-8,11-14,20,23H,2-3,5-6,9-10,15-17H2,1H3,(H,31,35)(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMNDZXPPYXQMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3CCCCC3N(C2=O)CC(=O)NC4=C(C(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 4-[1-[2-(2,3-dichloroanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[(4-methylphenyl)methyl]butanamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound's structure features a hexahydroquinazoline core with various functional groups that may influence its biological activity. The presence of the dichloroanilino moiety and butanamide group suggests potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this one exhibit significant antimicrobial activity. The dichloroaniline group has been associated with antibacterial effects against various pathogens. Studies have shown that derivatives of dichloroaniline can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Anti-inflammatory Activity
The compound may possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins and subsequent inflammation. This mechanism is crucial for developing therapeutic agents for inflammatory diseases.
Anticancer Potential
There is emerging evidence suggesting that this compound could exhibit anticancer activity. The hexahydroquinazoline scaffold has been linked to the inhibition of tumor cell proliferation in various cancer types. Specifically, studies indicate that modifications in the chemical structure can enhance cytotoxic effects against cancer cell lines .
The proposed mechanisms of action for the biological activities of this compound include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Interaction : Potential binding to specific receptors can modulate cellular signaling pathways related to growth and inflammation.
- Radical Scavenging : Some derivatives exhibit antioxidant properties by scavenging free radicals, which can contribute to their anti-inflammatory and anticancer effects .
Case Studies
Several studies have explored the biological activity of related compounds:
- A study on dichloroaniline derivatives showed effective inhibition of bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall integrity.
- Research on hexahydroquinazolines indicated their potential as anticancer agents through apoptosis induction in various tumor cell lines .
Data Table: Summary of Biological Activities
Comparación Con Compuestos Similares
Structural Comparison with Analogous Compounds
Key structural analogs of the target compound include derivatives with modifications in the anilino, benzyl, or quinazolinone moieties. Below is a comparative analysis:
Key Observations :
- The hexahydroquinazolinone core in the target compound may confer enhanced conformational rigidity compared to dihydroquinazolinone analogs .
- The 2,3-dichloroanilino group likely improves lipophilicity and target binding compared to non-halogenated anilino substituents .
- Thiadiazole-containing analogs () exhibit divergent bioactivity profiles due to distinct heterocyclic systems .
Physicochemical Properties
Comparative physicochemical data for select analogs:
Notes:
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The synthesis involves multi-step strategies, typically starting with the formation of the quinazolinone core. Key steps include:
- Amide coupling : Reacting 2-(2,3-dichloroanilino)-2-oxoethyl derivatives with hexahydroquinazolinone intermediates under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO) .
- Functionalization : Introducing the N-[(4-methylphenyl)methyl]butanamide side chain via nucleophilic substitution or coupling reactions, often catalyzed by HATU or EDC .
- Purification : High-Performance Liquid Chromatography (HPLC) is critical for isolating the final compound with ≥95% purity . Yield optimization requires precise temperature control, stoichiometric ratios, and catalytic additives (e.g., DMAP) .
Q. Which spectroscopic techniques are most reliable for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of aromatic protons (δ 6.8–8.2 ppm), amide carbonyls (δ 165–175 ppm), and hexahydroquinazoline ring protons (δ 1.5–3.0 ppm) .
- Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the dichloroanilino and hexahydroquinazolinone moieties .
- IR Spectroscopy : Identifies carbonyl stretches (1650–1750 cm⁻¹) and N-H bends (3300–3500 cm⁻¹) .
Q. How can initial biological activity screening be designed for this compound?
- In vitro assays : Prioritize targets based on structural analogs (e.g., anticonvulsant or anti-inflammatory activity in quinazolinones) .
- Enzyme inhibition : Test against GABA receptors (for anticonvulsant potential) or COX-2 (for anti-inflammatory activity) .
- Cell viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) to evaluate cytotoxicity .
- Positive controls : Include reference compounds like diazepam (for GABA modulation) or celecoxib (for COX-2 inhibition) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?
- Core modifications : Compare analogs with substituted anilines (e.g., 2,4-dichloro vs. 3,4-dimethoxy) to assess electronic effects on receptor binding .
- Side-chain variations : Replace the hexahydroquinazoline ring with saturated or unsaturated analogs to evaluate conformational flexibility .
- Data normalization : Account for assay variability (e.g., IC₅₀ differences in enzyme inhibition due to buffer conditions) by repeating studies under standardized protocols .
Q. What strategies mitigate off-target effects in pharmacological studies?
- Selectivity profiling : Screen against panels of related receptors/enzymes (e.g., GABA-A vs. GABA-B subtypes) using radioligand binding assays .
- Metabolic stability assays : Use liver microsomes to identify labile sites (e.g., amide bonds) prone to hydrolysis, guiding structural stabilization .
- Computational docking : Predict binding modes to prioritize derivatives with higher target specificity (e.g., molecular docking with COX-2 or GABA-A receptors) .
Q. How should in vivo experimental designs address poor pharmacokinetic properties?
- Formulation optimization : Use solubilizing agents (e.g., cyclodextrins) or lipid-based carriers to enhance bioavailability .
- Dose-ranging studies : Administer escalating doses in rodent models to determine therapeutic indices and toxicity thresholds .
- Metabolite tracking : Employ LC-MS/MS to monitor plasma concentrations and identify active metabolites .
Methodological Challenges and Solutions
Q. How can synthetic impurities be minimized during scale-up?
- Process analytical technology (PAT) : Implement real-time monitoring via inline HPLC to detect intermediates and by-products .
- Crystallization optimization : Use solvent-antisolvent systems (e.g., ethanol/water) to improve purity during recrystallization .
Q. What computational tools are suitable for predicting metabolic pathways?
- Software : Use Schrödinger’s ADMET Predictor or MetaCore to identify cytochrome P450 oxidation sites and glucuronidation targets .
- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict hydrolytic stability of amide linkages .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC₅₀ values across studies?
- Assay standardization : Re-evaluate activity under uniform conditions (e.g., pH, temperature, enzyme concentration) .
- Batch variability : Compare purity and stereochemical integrity of compound batches using chiral HPLC .
Q. Why do some analogs show opposing effects (e.g., pro-inflammatory vs. anti-inflammatory)?
- Receptor subtype selectivity : Analog-specific binding to pro-inflammatory (e.g., TLR4) vs. anti-inflammatory (e.g., PPAR-γ) targets .
- Concentration-dependent effects : Test dose-response curves to identify biphasic activity trends .
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